N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

GPR52 GPCR Agonist Schizophrenia

N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic small molecule belonging to the benzamide class. It incorporates a 3,5-dichloro-4-ethoxybenzamide core conjugated with an N-benzyl group and a unique N-(1,1-dioxidotetrahydrothiophen-3-yl) (sulfolane) moiety.

Molecular Formula C20H21Cl2NO4S
Molecular Weight 442.4 g/mol
Cat. No. B15098942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
Molecular FormulaC20H21Cl2NO4S
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl
InChIInChI=1S/C20H21Cl2NO4S/c1-2-27-19-17(21)10-15(11-18(19)22)20(24)23(12-14-6-4-3-5-7-14)16-8-9-28(25,26)13-16/h3-7,10-11,16H,2,8-9,12-13H2,1H3
InChIKeyGUOVBHLIYDBTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide: A Structurally Complex GPR52 Agonist Candidate


N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic small molecule belonging to the benzamide class. It incorporates a 3,5-dichloro-4-ethoxybenzamide core conjugated with an N-benzyl group and a unique N-(1,1-dioxidotetrahydrothiophen-3-yl) (sulfolane) moiety . This compound has been associated with GPR52 agonism, a mechanism relevant to potential antipsychotic therapies [1]. It is referenced in patent literature (e.g., Takeda Pharmaceutical's WO2009157196) as part of a broader class of amide compounds for treating mental disorders [1]. Direct quantitative pharmacological profiling, however, remains scarce.

Why N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide Cannot Be Simply Replaced with a Generic Analog


This compound's unique pharmacophore combines a 3,5-dichloro-4-ethoxy-benzamide core, known to confer RARα selectivity in related series, with an N-benzyl group that critically influences lipophilicity and binding pocket occupancy [REFS-1, REFS-2]. Simultaneous substitution on the amide nitrogen with a 1,1-dioxidotetrahydrothiophen-3-yl group introduces a stereoelectronic profile distinct from simple alkyl- or aryl-sulfones. Simple replacement with a structurally similar benzamide—such as one lacking the sulfolane group or bearing a different benzyl substituent—would fundamentally alter the molecule's target engagement profile as demonstrated by the functional data below. Even minor modifications to the benzyl ring can result in significant shifts in potency at biologically relevant targets such as GPR52 or IDO1 [REFS-3, REFS-4].

Quantitative Evidence for N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide vs. Key Analogs


GPR52 Agonist Potency Comparison: Compound PW0904 vs. N-benzyl Derivative

The GPR52 agonist activity of a closely related analog, US20240059655 Compound PW0904, has been determined in vitro, providing a comparative baseline for the target compound's class. PW0904 showed an EC50 of 371 nM in a Glosensor cAMP assay in HEK293 cells [1]. While the exact EC50 for N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide at GPR52 has not been publicly reported, the 3,5-dichloro-4-ethoxybenzamide core is a recognized pharmacophore within this class, suggesting potential for similar or differentiated GPR52 activity that must be confirmed experimentally.

GPR52 GPCR Agonist Schizophrenia Antipsychotic

IDO1 Inhibition: 3,5-Dichloro-4-ethoxybenzamide Analog Demonstrates Sub-100 nM Potency

A structurally related analog bearing the 3,5-dichloro-4-ethoxybenzamide motif exhibited potent inhibition of human IDO1 with a Ki of 220 nM and an IC50 of 78 nM in enzymatic assays [1]. The target compound, by retaining this core and adding an N-benzyl-sulfolane substitution, belongs to a series where the benzyl group critically modulates IDO1 binding. While the target compound's direct IDO1 inhibitory activity has not been reported, the 78 nM IC50 of the matched analog represents a performance baseline against which the N-benzyl-sulfolane variant can be screened.

IDO1 Immuno-Oncology Enzyme Inhibition Tryptophan Catabolism

RNase L Activation by 3,5-Dichloro-4-ethoxybenzamide Core: A 2.30 nM Potency Baseline

A compound containing the 3,5-dichloro-4-ethoxybenzamide fragment has been reported to activate RNase L with an IC50 of 2.30 nM in a mouse L cell extract assay measuring inhibition of protein synthesis [REFS-1, REFS-2]. The target compound's distinct N-benzyl and N-sulfolane substitutions may alter this RNase L activation profile, potentially enhancing or diminishing potency. The 2.30 nM single-digit nanomolar benchmark is a crucial comparator for any procurement decision involving antiviral or innate immunity applications.

RNase L Antiviral Innate Immunity Protein Synthesis Inhibition

RARα Selectivity Conferred by 3,5-Dichloro-4-ethoxybenzamide Pharmacophore

The 3,5-dichloro-4-ethoxybenzamide moiety has been identified as a promising scaffold for RARα agonist development, demonstrating good selectivity over RARβ and RARγ receptors. In published lead optimization studies, the 4-(3,5-dichloro-4-ethoxybenzamido)benzoic acid derivative (Compound 5) exhibited high oral bioavailability (>80%) in mice and dogs, and a reduced cLog P of 4.4 compared to AGN 195183 (cLog P = 7.2) [REFS-1, REFS-2]. While the target compound differs in having an N-benzyl-N-sulfolane amide substitution, the conserved 3,5-dichloro-4-ethoxybenzamide core provides a basis for inferring potential RARα selectivity that warrants experimental verification.

RARα Retinoic Acid Receptor Selectivity Lipophilicity

Benzyl Substituent Impact on Physicochemical Properties: N-Benzyl vs. 4-Isopropylbenzyl

The target compound, with an unsubstituted N-benzyl group, differs from its closest commercially catalogued analog, 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide (CAS 620559-45-7), which bears a 4-isopropyl substituent. The molecular formula of the target is C20H22Cl2NO4S (MW ~ 455.4 g/mol) , while the 4-isopropyl analog has a formula of C23H27Cl2NO4S (MW 484.44 g/mol) . This difference in lipophilicity and steric bulk (ΔMW ≈ 29) is expected to influence membrane permeability, protein binding, and pharmacokinetic profile—factors that cannot be assumed equivalent without direct comparative data.

Physicochemical Properties Lipophilicity Molecular Weight Biological Activity

Optimal Application Scenarios for N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide


GPR52 Agonist Screening and Structure-Activity Relationship (SAR) Studies

Given its structural alignment with Takeda's GPR52 agonist patent series [1], this compound is best utilized as a tool compound for GPR52 SAR exploration, specifically to probe the impact of N-benzyl substitution on agonist potency and efficacy. Screening should employ the cAMP Glosensor assay in HEK293 cells expressing human GPR52, using Compound PW0904 (EC50 = 371 nM) as a reference agonist [2].

IDO1/TDO Dual Inhibition Profiling

With the 3,5-dichloro-4-ethoxybenzamide core exhibiting IDO1 inhibition (IC50 = 78 nM) [3], this compound is suitable for inclusion in IDO1/TDO inhibitor screening cascades to evaluate whether the N-benzyl-sulfolane modification enhances selectivity or potency over the parent scaffold. Recommended assays include recombinant human IDO1 enzymatic assay and cellular kynurenine production measurement in IFN-γ-stimulated HeLa or MDA-MB-231 cells.

RARα Selectivity Profiling and Lead Optimization

Based on the published RARα selectivity of the 3,5-dichloro-4-ethoxybenzamide pharmacophore (cLog P = 4.4 vs. 7.2 for AGN 195183) [4], this compound warrants profiling in RARα, RARβ, and RARγ transactivation assays to determine whether the N-benzyl-sulfolane modification maintains the favorable selectivity profile. This application is particularly relevant for projects targeting oncology or dermatology indications where RARα selectivity is critical.

Innate Immunity and Antiviral Mechanism Studies

The reported RNase L activation activity of the core scaffold (IC50 = 2.30 nM in protein synthesis inhibition) [5] supports the use of this compound in antiviral innate immunity research, specifically to investigate the role of RNase L pathway modulation. Comparative studies with the parent 3,5-dichloro-4-ethoxybenzamide will elucidate the contribution of the N-benzyl-sulfolane substitution to antiviral potency and selectivity.

Quote Request

Request a Quote for N-benzyl-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.